1,3,9-trimethyl-8-{[(3-nitrophenyl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione
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Overview
Description
1,3,9-trimethyl-8-{[(3-nitrophenyl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a purine base structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,9-trimethyl-8-{[(3-nitrophenyl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of a purine derivative with a nitrophenylmethylsulfanyl group. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide or dimethyl sulfoxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3,9-trimethyl-8-{[(3-nitrophenyl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: The nitrophenylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can facilitate reduction reactions.
Substitution: Strong nucleophiles such as sodium hydride or organolithium reagents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce aniline derivatives.
Scientific Research Applications
1,3,9-trimethyl-8-{[(3-nitrophenyl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its derivatives may have pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,3,9-trimethyl-8-{[(3-nitrophenyl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The nitrophenylmethylsulfanyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The compound’s methyl groups may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,3,7-trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione: This compound has a similar purine base structure but with different substituents, leading to distinct chemical properties and applications.
1,3,8-trimethyl-3,7-dihydro-1H-purine-2,6-dione:
Uniqueness
1,3,9-trimethyl-8-{[(3-nitrophenyl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione is unique due to the presence of the nitrophenylmethylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1,3,9-trimethyl-8-[(3-nitrophenyl)methylsulfanyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4S/c1-17-12-11(13(21)19(3)15(22)18(12)2)16-14(17)25-8-9-5-4-6-10(7-9)20(23)24/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZUXGBEJRBTEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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